

Application of 2-APB in the Functional Study of TRPM7 Channels

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Compound of Interest					
Compound Name:	2-APB hydrochloride				
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Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel fused to a C-terminal α-kinase domain, playing a critical role in cellular Mg²+ homeostasis, cell proliferation, and survival.[1][2] Given its involvement in various physiological and pathological processes, including anoxic neuronal death and cancer, TRPM7 has emerged as a significant target for therapeutic intervention.[1][2] 2-Aminoethoxydiphenyl borate (2-APB) is a versatile chemical modulator widely used in ion channel research.[3][4][5] Initially recognized as an inhibitor of IP3 receptors and store-operated calcium channels, 2-APB has been shown to affect a broad spectrum of TRP channels, including TRPM7.[3][4][5][6] This document provides detailed application notes and protocols for utilizing 2-APB to investigate the function of TRPM7 channels, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action of 2-APB on TRPM7

While initially considered a direct blocker, emerging evidence strongly suggests that 2-APB inhibits TRPM7 channels through an indirect mechanism involving intracellular acidification.[3] [4][7] At concentrations of 100 μ M and higher, 2-APB has been shown to cause a potent and reversible acidification of the cytoplasm.[3][4] TRPM7 channels are known to be sensitive to and inhibited by intracellular acidic pH, with a reported IC50 of pH 6.3.[3] The inhibitory effect of 2-APB on TRPM7 currents is significantly diminished when the intracellular solution is strongly buffered at a physiological or alkaline pH, for instance, by increasing the HEPES concentration from 1 mM to 140 mM.[3][4][5] This finding is crucial for the design and interpretation of experiments using 2-APB to study TRPM7.



Data Presentation: Quantitative Effects of 2-APB on TRPM7

The following tables summarize the quantitative data on the inhibitory effects of 2-APB on TRPM7 channels from various studies.

Table 1: Inhibitory Concentrations of 2-APB on TRPM7 Currents

Cell Type	Method	2-APB Concentration (μM)	Inhibition	Reference
Jurkat T lymphocytes	Patch Clamp	10	No noticeable inhibition	[3]
Jurkat T lymphocytes	Patch Clamp	50	Slow onset of inhibition	[3]
Jurkat T lymphocytes	Patch Clamp	100	Potent and reversible inhibition	[3]
Jurkat T lymphocytes	Patch Clamp	100-300	60-70% inhibition of current	[5]
Jurkat T lymphocytes	Patch Clamp	300	Potent and reversible inhibition	[3]
HEK-M7 cells	Patch Clamp	120 (IC50)	Current blockade	
HEK-M7 cells	Mn ²⁺ quenching of Fura-2	115 (IC50)	Quench blockade	
Native and overexpressed	Various	70-170 (IC50 range)	Voltage- independent inhibition	[3][5]

Table 2: Effects of 2-APB on Cell Viability in TRPM7-Expressing Cells



Cell Line	Assay	2-APB Concentration (μM)	Effect	Reference
HEK-M7	Viability Assay	100-200	Inhibition of viability	[8]
WT-HEK	Viability Assay	100-200	No significant effect	[8]
MDA-MB-231, AU565, T47D	Viability Assay	Not specified	Suppression of viability	[8]

Experimental Protocols

Detailed methodologies for key experiments to study TRPM7 function using 2-APB are provided below.

Protocol 1: Electrophysiological Recording of TRPM7 Currents using Patch-Clamp

This protocol is designed to measure TRPM7 channel activity and its inhibition by 2-APB.

1. Cell Preparation:

- Culture cells (e.g., Jurkat T cells or HEK293 cells overexpressing TRPM7) under standard conditions.
- For adherent cells, plate them on glass coverslips 24-48 hours before the experiment. For suspension cells, they can be used directly.

2. Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.2 with NaOH).
- Internal (Pipette) Solution (in mM):



- Low Buffer: 130 Cs-glutamate, 8 NaCl, 10 EGTA, 1 HEPES (pH adjusted to 7.2 with CsOH). To activate TRPM7, ensure the internal solution is nominally free of Mg²⁺.
- High Buffer (Control): 130 Cs-glutamate, 8 NaCl, 10 EGTA, 140 HEPES (pH adjusted to 7.2 with CsOH).
- 2-APB Stock Solution: Prepare a 100 mM stock solution of 2-APB in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
- 3. Electrophysiology:
- Perform whole-cell patch-clamp recordings using a standard patch-clamp amplifier and data acquisition system.
- Use borosilicate glass pipettes with a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell configuration and hold the cell at a potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit TRPM7 currents, which are characterized by their outward rectification.
- Allow the TRPM7 current to fully develop as the intracellular Mg²⁺ is depleted by the pipette solution.
- Once a stable baseline current is established, perfuse the cells with the external solution containing the desired concentration of 2-APB.
- Record the current inhibition. The onset of inhibition by 2-APB is typically slow.
- To confirm reversibility, wash out the 2-APB with the control external solution.
- To validate the acidification mechanism, repeat the experiment using the high HEPES internal solution, which should abolish the inhibitory effect of 2-APB.

Protocol 2: Calcium Imaging to Measure TRPM7-Mediated Cation Influx



This protocol measures changes in intracellular calcium as an indicator of TRPM7 channel activity. A similar approach can be used with other divalent cations like Mn²⁺ that quench fura-2 fluorescence.

- 1. Cell Preparation:
- Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- 2. Dye Loading:
- Prepare a loading buffer (e.g., HBSS) containing 2-5 μM Fura-2 AM and 0.02% Pluronic F-127.
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
- Wash the cells with dye-free buffer for at least 30 minutes to allow for de-esterification of the dye.
- 3. Imaging:
- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
- Establish a stable baseline fluorescence ratio in a physiological buffer.
- To assess TRPM7-mediated influx, one can use a TRPM7 agonist like naltriben or use conditions that favor TRPM7 opening.[9]
- To study inhibition, after establishing a baseline or agonist-induced signal, perfuse the cells with a buffer containing 2-APB.
- Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular Ca²⁺ concentration.

Protocol 3: Cell Viability Assay



This protocol assesses the effect of TRPM7 inhibition by 2-APB on cell proliferation and viability.

1. Cell Seeding:

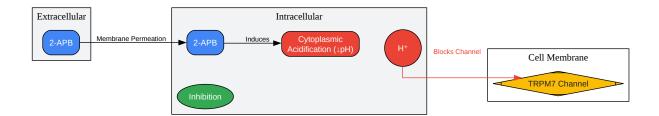
- Seed cells (e.g., TRPM7-expressing and wild-type control cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow the cells to attach and grow for 24 hours.

2. Treatment:

- Prepare serial dilutions of 2-APB in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of 2-APB. Include a vehicle control (DMSO).
- Incubate the cells for 24-72 hours.
- 3. Viability Measurement:
- Use a standard cell viability reagent such as MTT or a Cell Counting Kit-8 (CCK-8).
- For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 570 nm).
- For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations Signaling and Mechanistic Diagrams

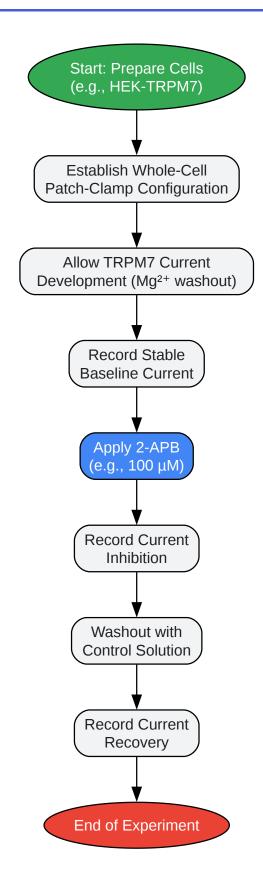




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Caption: Proposed mechanism of TRPM7 inhibition by 2-APB.

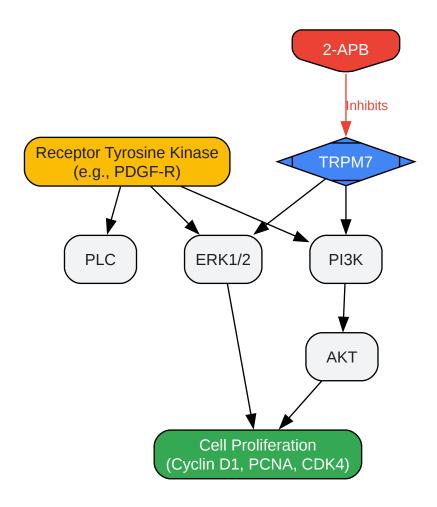




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Caption: Experimental workflow for patch-clamp analysis.





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Caption: Signaling pathways involving TRPM7 affected by 2-APB.

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